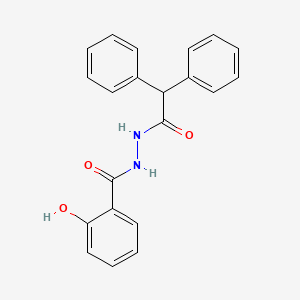![molecular formula C17H23N5O B5812601 N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide](/img/structure/B5812601.png)
N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in mitosis and is overexpressed in various types of cancers. MLN8054 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer.
Mechanism of Action
N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide targets the Aurora A kinase, which plays a critical role in mitosis. Aurora A kinase is overexpressed in various types of cancers and is associated with poor prognosis. N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide inhibits the activity of Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of mitotic spindles, leading to abnormal cell division and cell death. N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide has several advantages for use in lab experiments. It has shown potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials. N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide also enhances the efficacy of other anti-cancer agents. However, N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide has some limitations. It has poor solubility and bioavailability, which may limit its effectiveness in vivo. N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide is also highly toxic to normal cells, which may limit its therapeutic window.
Future Directions
There are several future directions for the development of N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide. One direction is to improve its solubility and bioavailability, which may enhance its effectiveness in vivo. Another direction is to develop combination therapies that target multiple pathways involved in cancer progression. N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide may also have potential applications in other diseases, such as neurodegenerative disorders, where Aurora A kinase has been implicated.
Synthesis Methods
The synthesis of N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide involves a multi-step process that starts with the reaction of 3-cyano-4-methylpiperazine with benzyl bromide to form N-benzyl-3-cyano-4-methylpiperazine. This intermediate is then reacted with ethyl 2-bromo-3-oxobutanoate to form N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide.
Scientific Research Applications
N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide has been extensively studied in preclinical models of cancer and has shown potent anti-tumor activity. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide has also been shown to enhance the efficacy of other anti-cancer agents, such as paclitaxel and gemcitabine.
properties
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-[(4-methylpiperazin-1-yl)amino]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-14(20-22-10-8-21(2)9-11-22)16(12-18)17(23)19-13-15-6-4-3-5-7-15/h3-7,20H,8-11,13H2,1-2H3,(H,19,23)/b16-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARFGTDDGHGHOY-PEZBUJJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NCC1=CC=CC=C1)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NCC1=CC=CC=C1)/NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-benzyl-2-cyano-3-[(4-methylpiperazin-1-yl)amino]but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)



![N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5812586.png)
![N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5812599.png)


![1-(difluoromethyl)-3,5-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B5812627.png)


